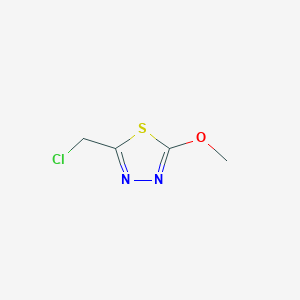
2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Mecanismo De Acción
Target of Action
Chloromethyl compounds have been reported to selectively modify proteins at cysteine or disulfide sites .
Mode of Action
It’s known that chloromethyl compounds can serve as a platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .
Biochemical Pathways
The modification of proteins at cysteine or disulfide sites can potentially affect a wide range of biochemical pathways, given the crucial role of these amino acids in protein structure and function .
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .
Result of Action
The modification of proteins at cysteine or disulfide sites can potentially lead to changes in protein function, which could have wide-ranging effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole. For instance, exposure to certain environmental factors has been associated with an increased risk of respiratory cancer among individuals exposed to chloromethyl ethers . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethylating agents. One common method involves the reaction of 5-methoxy-1,3,4-thiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehyde or carboxylic acid derivatives under appropriate conditions.
Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives such as 2-(azidomethyl)-5-methoxy-1,3,4-thiadiazole, 2-(thiomethyl)-5-methoxy-1,3,4-thiadiazole, and 2-(aminomethyl)-5-methoxy-1,3,4-thiadiazole.
Oxidation Reactions: Products include 2-(chloromethyl)-5-formyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-carboxy-1,3,4-thiadiazole.
Reduction Reactions: Dihydrothiadiazole derivatives such as 2-(chloromethyl)-5-methoxy-1,3,4-dihydrothiadiazole.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparación Con Compuestos Similares
2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole can be compared with other similar compounds such as:
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine: This compound also contains a chloromethyl group and a methoxy substituent but differs in the heterocyclic ring structure.
2-(Chloromethyl)-4(3H)-quinazolinone: Another compound with a chloromethyl group, used as an intermediate in the synthesis of anticancer agents.
The uniqueness of this compound lies in its thiadiazole ring structure, which imparts distinct chemical and biological properties compared to other heterocycles.
Propiedades
IUPAC Name |
2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2OS/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOVVVBJGYPIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-BENZOTHIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3020692.png)
![3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide](/img/structure/B3020693.png)
![1-cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B3020694.png)





![1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B3020702.png)

![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B3020706.png)
![N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B3020707.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3020708.png)

